2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid is a complex organic compound that features a furan ring, dichlorophenyl group, and an iodobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the furan ring followed by the introduction of the dichlorophenyl group. The iodobenzoic acid moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques like microwave-assisted synthesis and catalytic processes are employed to reduce reaction times and improve overall yield.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to alcohols under suitable conditions.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group may produce the corresponding alcohol.
Scientific Research Applications
2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the dichlorophenyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid involves its interaction with specific molecular targets. The dichlorophenyl group may interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects. The furan ring and iodobenzoic acid moiety may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(2,5-Dichlorophenyl)furan-2-carbaldehyde: Shares the dichlorophenyl and furan moieties but lacks the iodobenzoic acid group.
2,5-Furandicarboxylic Acid: Contains the furan ring but differs in the functional groups attached.
Uniqueness
2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and iodobenzoic acid moieties allows for a wide range of chemical modifications and applications.
Properties
CAS No. |
535944-77-5 |
---|---|
Molecular Formula |
C19H11Cl2IN2O4S |
Molecular Weight |
561.2 g/mol |
IUPAC Name |
2-[[5-(2,5-dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid |
InChI |
InChI=1S/C19H11Cl2IN2O4S/c20-9-1-3-13(21)11(7-9)15-5-6-16(28-15)17(25)24-19(29)23-14-4-2-10(22)8-12(14)18(26)27/h1-8H,(H,26,27)(H2,23,24,25,29) |
InChI Key |
WMLDINCPWJAINT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)NC(=S)NC3=C(C=C(C=C3)I)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.